Some studies have explored the potential of DHNP as an antimicrobial agent. One study investigated its activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed moderate to weak activity against some of the tested strains, suggesting further research is necessary to determine its efficacy and potential as an antimicrobial [].
DHNP can serve as a starting material for the synthesis of other pyrimidine derivatives with potential biological activities. For instance, a study reported the conversion of DHNP into a series of new pyrimidine derivatives and evaluated their anti-proliferative activity against cancer cell lines. While the derivatives showed some activity, further optimization is required for potential therapeutic development [].
4,6-Dihydroxy-5-nitropyrimidine is a heterocyclic organic compound characterized by its pyrimidine ring with two hydroxyl groups at positions 4 and 6, and a nitro group at position 5. Its molecular formula is C4H3N3O4, and it has a molecular weight of approximately 157.09 g/mol. The compound is known for its potential applications in various fields, including pharmaceuticals and materials science, due to its unique chemical properties and biological activities .
Research indicates that 4,6-dihydroxy-5-nitropyrimidine exhibits notable biological activities. It has been studied for its:
The synthesis of 4,6-dihydroxy-5-nitropyrimidine typically involves several methods:
The applications of 4,6-dihydroxy-5-nitropyrimidine are diverse:
Interaction studies involving 4,6-dihydroxy-5-nitropyrimidine focus on its binding affinity with biological targets:
Several compounds share structural similarities with 4,6-dihydroxy-5-nitropyrimidine. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Hydroxy-5-nitropyrimidine | Hydroxyl at position 4 | Lacks the second hydroxyl group |
2-Amino-4,6-dihydroxypyrimidine | Amino group at position 2 | Different functional group affecting reactivity |
5-Nitro-2-thiouracil | Contains sulfur instead of oxygen | Different heteroatom affecting properties |
4,6-Dimethoxy-5-nitropyrimidine | Methoxy groups instead of hydroxyl | Alters solubility and reactivity |
The presence of both hydroxyl and nitro groups in 4,6-dihydroxy-5-nitropyrimidine contributes to its unique chemical reactivity and potential biological activities compared to similar compounds.
Irritant